molecular formula C24H23N3O5 B11284727 2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11284727
M. Wt: 433.5 g/mol
InChI Key: LYNRTTQXBQVVOT-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, an imidazolidinone core, and aromatic substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazolidinone intermediate.

    Attachment of Aromatic Substituents: The 3-methylphenyl and 4-methoxyphenyl groups are typically introduced through electrophilic aromatic substitution reactions, using corresponding halides or diazonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The imidazolidinone core can be reduced to form imidazolidines, which may have different biological activities.

    Substitution: Both the aromatic rings and the furan ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Imidazolidines, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and molecular targets.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure might impart desirable physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring could facilitate binding through π-π interactions, while the imidazolidinone core might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(furan-2-ylmethyl)-1-phenyl-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide stands out due to the specific positioning of the methyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H23N3O5/c1-16-5-3-6-18(13-16)27-23(29)21(26(24(27)30)15-20-7-4-12-32-20)14-22(28)25-17-8-10-19(31-2)11-9-17/h3-13,21H,14-15H2,1-2H3,(H,25,28)

InChI Key

LYNRTTQXBQVVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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